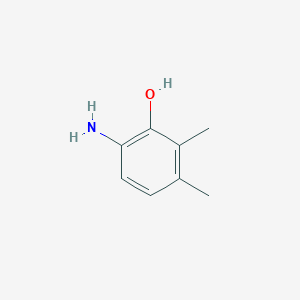

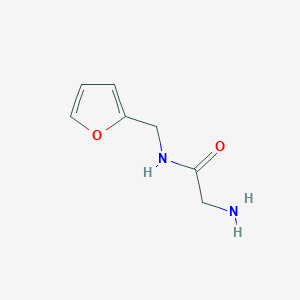

2-amino-N-(2-furylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

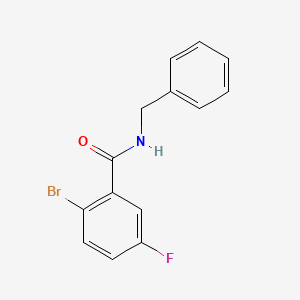

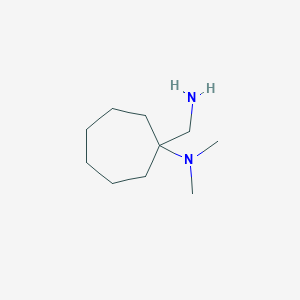

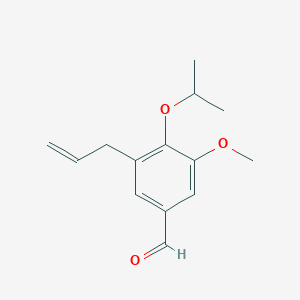

2-Amino-N-(2-furylmethyl)acetamide, also known as 2-amino-N-(2-furylmethyl)acetamide or 2-Amino-N-(2-furylmethyl)acetamide, is an organic compound with the chemical formula C7H10N2O2. It is an amide of an amino acid and a substituted furan. It is a white solid, soluble in water and polar solvents. It has a number of applications in the field of synthetic organic chemistry, and has been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Useful Amines from Biomass-Based Furan Compounds

This compound serves as a building block in the synthesis of valuable amines from biomass-based furan compounds through reductive amination or hydrogen-borrowing amination mechanisms . The process is significant for sustainable chemistry, as it utilizes renewable resources and has potential applications in producing bio-based chemicals.

Anticancer Agents Targeting EGFR

Derivatives of 2-amino-N-(furan-2-ylmethyl)acetamide have been explored as potential anticancer agents, particularly targeting the epidermal growth factor receptor (EGFR) . These derivatives show promise in inhibiting cancer cell growth, with some exhibiting potent activities against specific cancer cell lines.

Neurochemical Profile and MAO Inhibition

Research has investigated the neurochemical profile of this compound and its potential as a monoamine oxidase inhibitor (MAOI) . This application is crucial in the development of treatments for neurological disorders such as depression and Parkinson’s disease.

Cognitive Enhancer with MAO Inhibitor Properties

The compound has been evaluated for its cognitive enhancement capabilities, coupled with MAO inhibitor properties . This dual function could lead to new therapeutic approaches for cognitive disorders, offering a novel avenue for pharmaceutical development.

Heterogeneous Catalysis

In the field of catalysis, 2-amino-N-(furan-2-ylmethyl)acetamide is involved in the development of heterogeneous catalysts . These catalysts are designed for specific reactions to produce amines, with an emphasis on the structure-activity relationship to improve efficiency and stability.

Biomass Conversion

The compound plays a role in the conversion of biomass into more valuable chemicals . This application is part of a broader effort to create sustainable processes that convert renewable resources into useful products, reducing reliance on fossil fuels.

Molecular Docking Studies

Molecular docking studies have utilized this compound to explore binding interactions with biological targets . Such studies are fundamental in drug design, helping to predict how a drug will interact with its target and the potential efficacy of new drugs.

Green Chemistry Applications

Lastly, the use of 2-amino-N-(furan-2-ylmethyl)acetamide aligns with the principles of green chemistry . Its involvement in reactions that are more environmentally friendly and its potential to replace more hazardous substances in chemical syntheses underscore its importance in this field.

Eigenschaften

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXAHEGHPPJMAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(furan-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.